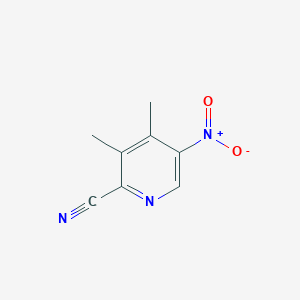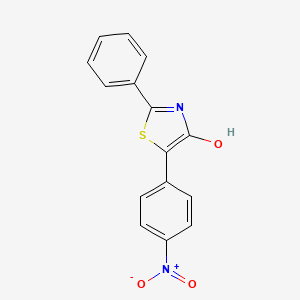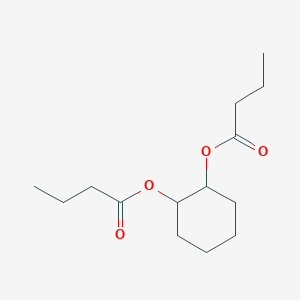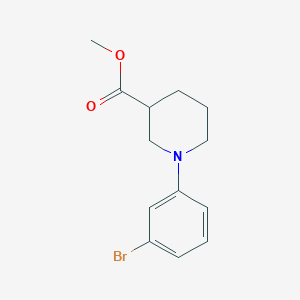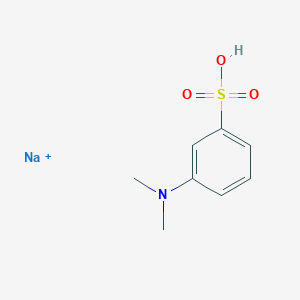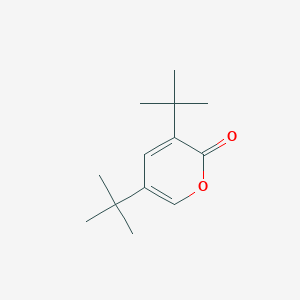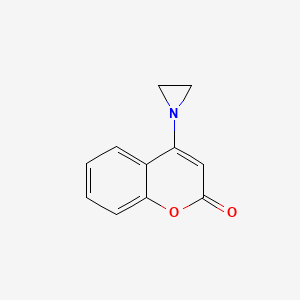
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aziridin-1-ylchromen-2-one is a compound that combines the structural features of aziridine and chromenone. Aziridine is a three-membered nitrogen-containing ring known for its high reactivity due to ring strain, while chromenone is a benzopyrone derivative known for its diverse biological activities. The combination of these two moieties in a single molecule makes 4-aziridin-1-ylchromen-2-one an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aziridin-1-ylchromen-2-one typically involves the formation of the aziridine ring followed by its attachment to the chromenone core. One common method involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for the efficient formation of aziridines . Another approach involves the use of diazo compounds in the presence of a catalyst such as Bi(OTf)3 to produce aziridine carboxylates .
Industrial Production Methods
Alternatively, the Wenker synthesis converts aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination . These methods can be adapted for the large-scale production of aziridine derivatives, including 4-aziridin-1-ylchromen-2-one.
Chemical Reactions Analysis
Types of Reactions
4-Aziridin-1-ylchromen-2-one undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a variety of products.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce aziridine N-oxides.
Scientific Research Applications
4-Aziridin-1-ylchromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s aziridine moiety is known for its potential anticancer activity due to its ability to alkylate DNA. The chromenone core adds additional biological activities, making it a promising candidate for drug development.
Organic Synthesis: The high reactivity of the aziridine ring makes it a valuable intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Aziridine derivatives are used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Mechanism of Action
The mechanism of action of 4-aziridin-1-ylchromen-2-one involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly strained and reactive, allowing it to form covalent bonds with nucleophiles such as DNA bases, leading to DNA cross-linking and inhibition of DNA replication . This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simple three-membered nitrogen-containing ring known for its high reactivity and use in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but less ring strain compared to aziridine.
Uniqueness
4-Aziridin-1-ylchromen-2-one is unique due to the combination of the highly reactive aziridine ring and the biologically active chromenone core. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
3613-09-0 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(aziridin-1-yl)chromen-2-one |
InChI |
InChI=1S/C11H9NO2/c13-11-7-9(12-5-6-12)8-3-1-2-4-10(8)14-11/h1-4,7H,5-6H2 |
InChI Key |
WWKCOJXFASBGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


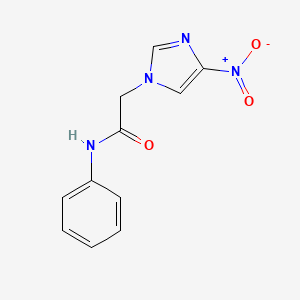

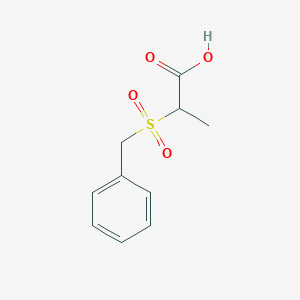
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
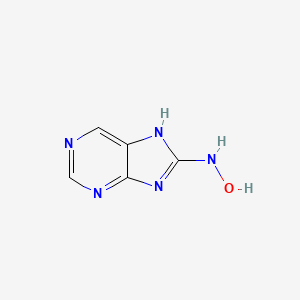

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

